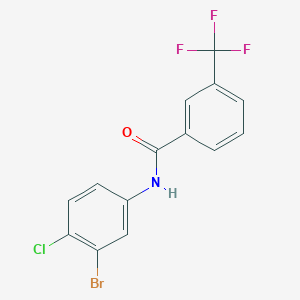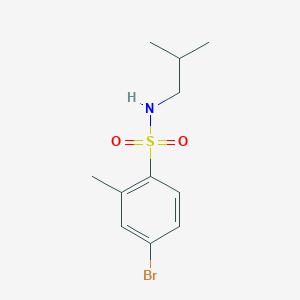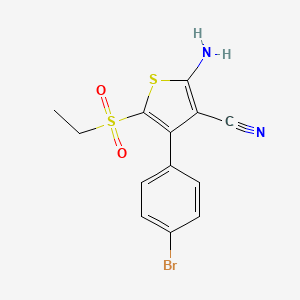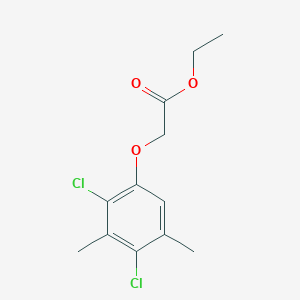
2-(3-Bromo-5-fluorophenoxy)-N-cyclopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-5-fluorophenoxy)-N-cyclopropylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo and fluoro substituent on the phenoxy ring, along with a cyclopropyl group attached to the acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-fluorophenoxy)-N-cyclopropylacetamide typically involves the following steps:
-
Formation of the Phenoxy Intermediate: : The starting material, 3-bromo-5-fluorophenol, is reacted with an appropriate reagent to form the phenoxy intermediate. This step often involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF).
-
Acylation Reaction: : The phenoxy intermediate is then subjected to an acylation reaction with cyclopropylacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromo-5-fluorophenoxy)-N-cyclopropylacetamide can undergo various chemical reactions, including:
-
Substitution Reactions: : The bromo and fluoro substituents on the phenoxy ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
-
Oxidation and Reduction Reactions: : The compound can undergo oxidation and reduction reactions under appropriate conditions. For example, oxidation can be achieved using reagents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield derivatives with different substituents on the phenoxy ring, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Aplicaciones Científicas De Investigación
2-(3-Bromo-5-fluorophenoxy)-N-cyclopropylacetamide has several scientific research applications, including:
-
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
-
Biology: : It is studied for its potential biological activity, including its effects on various cellular pathways and its potential as a therapeutic agent.
-
Medicine: : Research is ongoing to explore its potential use in the treatment of diseases, particularly those involving inflammation and cancer.
-
Industry: : The compound is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromo-5-fluorophenoxy)-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparación Con Compuestos Similares
Similar Compounds
-
3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine: : This compound shares similar substituents on the phenyl ring but differs in the presence of a trifluoromethyl group.
-
2-(3-Bromo-5-fluorophenoxy)ethanol: : This compound has a similar phenoxy ring but contains an ethanol group instead of the acetamide moiety.
Uniqueness
2-(3-Bromo-5-fluorophenoxy)-N-cyclopropylacetamide is unique due to the presence of both bromo and fluoro substituents on the phenoxy ring, along with the cyclopropyl group attached to the acetamide moiety
Propiedades
Fórmula molecular |
C11H11BrFNO2 |
|---|---|
Peso molecular |
288.11 g/mol |
Nombre IUPAC |
2-(3-bromo-5-fluorophenoxy)-N-cyclopropylacetamide |
InChI |
InChI=1S/C11H11BrFNO2/c12-7-3-8(13)5-10(4-7)16-6-11(15)14-9-1-2-9/h3-5,9H,1-2,6H2,(H,14,15) |
Clave InChI |
BYMWBBYTJOAFJH-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC(=O)COC2=CC(=CC(=C2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12077700.png)
![1-[(2-Bromo-5-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B12077701.png)



![3'-Chloro-3,5-difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B12077729.png)
![Tert-butyl N-[2-(difluoromethyl)phenyl]carbamate](/img/structure/B12077732.png)
![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}hexanoate](/img/structure/B12077739.png)

![3-Hydroxy-N-[[(9-beta-D-ribofuranosyl-9H-purin-6-yl)amino]carbonyl]-norvaline](/img/structure/B12077748.png)
